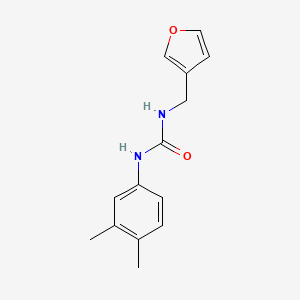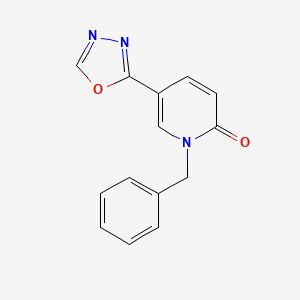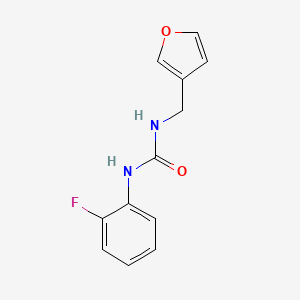
N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase. This compound has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide acts as a selective and potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This results in a range of physiological effects, including anticonvulsant, anxiolytic, and anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide is its selectivity and potency as a GABA transaminase inhibitor, which makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide, including:
1. Further investigation of its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety.
2. Exploration of its potential use in combination with other drugs for the treatment of neurological disorders.
3. Development of more potent and selective GABA transaminase inhibitors based on the structure of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide.
4. Investigation of the long-term effects of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide on GABA levels and neuronal excitability.
5. Investigation of the potential use of N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide as a research tool for studying the role of GABA in various neurological disorders.
Synthesemethoden
N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 4-chlorobutyryl chloride, followed by the reaction of the resulting intermediate with pyrrolidine and piperidine. The final product is obtained through the reaction of the intermediate with carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been shown to exhibit potent anticonvulsant effects, suggesting its potential use in the treatment of epilepsy. Additionally, N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Furthermore, N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide has been shown to exhibit anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c21-17(18-16-6-2-1-3-7-16)20-12-8-15(9-13-20)14-19-10-4-5-11-19/h15-16H,1-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAVOEFFIPJWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)

![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)



![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
